4-Ethoxymethylphenylboronic acid
Overview
Description
4-Ethoxymethylphenylboronic acid is an organic compound belonging to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and an organic substituent. The structure of this compound includes a phenyl ring substituted with an ethoxymethyl group and a boronic acid functional group. This compound has gained significant attention due to its versatile applications in organic synthesis, medicinal chemistry, and material science .
Mechanism of Action
Target of Action
Boronic acids, in general, are known for their role in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
It’s worth noting that boronic acids, including 4-ethoxymethylphenylboronic acid, are known to interact with active ingredients with diphenol structures, forming cyclic boronic esters compounds .
Biochemical Pathways
Boronic acids are known to participate in suzuki-miyaura coupling reactions , which could suggest that this compound may influence related biochemical pathways.
Pharmacokinetics
The compound has a predicted boiling point of 3100±440 °C and a predicted density of 110±01 g/cm3 .
Result of Action
Given its potential role in suzuki-miyaura coupling reactions , it may contribute to the formation of carbon-carbon bonds, which are fundamental to many biological processes.
Action Environment
The success of suzuki-miyaura coupling reactions, in which boronic acids like this compound participate, is known to originate from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxymethylphenylboronic acid typically involves the reaction of 4-bromomethylphenylboronic acid with ethanol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by an ethoxymethyl group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxymethylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and aryl or vinyl halides.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds or other coupled products.
Oxidation: Phenol derivatives.
Scientific Research Applications
4-Ethoxymethylphenylboronic acid has diverse applications in scientific research, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Material Science: It is used in the development of advanced materials, including polymers and nanomaterials.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the ethoxymethyl group, making it less reactive in certain reactions.
4-Methylphenylboronic Acid: Contains a methyl group instead of an ethoxymethyl group, resulting in different reactivity and applications.
Uniqueness: 4-Ethoxymethylphenylboronic acid is unique due to the presence of the ethoxymethyl group, which enhances its reactivity and stability in various chemical reactions. This makes it a valuable reagent in organic synthesis and other scientific research applications .
Properties
IUPAC Name |
[4-(ethoxymethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-2-13-7-8-3-5-9(6-4-8)10(11)12/h3-6,11-12H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUPNEQXGIBFDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)COCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629655 | |
Record name | [4-(Ethoxymethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
279262-31-6 | |
Record name | [4-(Ethoxymethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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